molecular formula C17H13NO2 B14459916 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one CAS No. 71637-92-8

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one

Cat. No.: B14459916
CAS No.: 71637-92-8
M. Wt: 263.29 g/mol
InChI Key: XZTVXFPJCVQZQN-UHFFFAOYSA-N
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Description

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might involve the reaction of 2,6-diphenylpyridine with a hydroxylating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2,6-diphenylpyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-phenylpyridine: Similar structure but with different substitution patterns.

    4-Hydroxy-2,6-diphenylpyridine: Another isomer with hydroxyl group at a different position.

Uniqueness

1-Hydroxy-2,6-diphenylpyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

71637-92-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-hydroxy-2,6-diphenylpyridin-4-one

InChI

InChI=1S/C17H13NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H

InChI Key

XZTVXFPJCVQZQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(N2O)C3=CC=CC=C3

Origin of Product

United States

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